3-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16379276
Molecular Formula: C19H12ClFN4O2S
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12ClFN4O2S |
|---|---|
| Molecular Weight | 414.8 g/mol |
| IUPAC Name | 3-chloro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H12ClFN4O2S/c1-10-15(18-23-16(25-27-18)11-5-7-14(21)8-6-11)28-19(22-10)24-17(26)12-3-2-4-13(20)9-12/h2-9H,1H3,(H,22,24,26) |
| Standard InChI Key | DIBGSCMJXPFNAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F |
Introduction
Structural and Electronic Features
Molecular Architecture
The compound’s structure integrates three critical subunits:
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Thiazole Core: A 4-methyl-1,3-thiazol-2(3H)-ylidene group provides a planar, aromatic scaffold that facilitates π-π stacking interactions with biological targets. The Z-configuration of the imine bond (C=N) at position 2 ensures stereochemical specificity, critical for binding affinity.
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Oxadiazole Moiety: The 1,2,4-oxadiazol-5-yl substituent at position 5 of the thiazole ring enhances metabolic stability and electron-withdrawing properties, modulating reactivity .
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Halogenated Benzamide: A 3-chlorobenzamide group at N1 and a 4-fluorophenyl group at position 3 of the oxadiazole contribute to lipophilicity (ClogP ≈ 3.2) and membrane permeability .
Table 1: Comparative Structural Features of Analogous Compounds
Synthetic Methodologies
Reaction Pathways
Synthesis proceeds via a multi-step sequence optimized for yield and purity (~70–78%) :
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Thiazole Formation: Condensation of 3-chlorobenzoyl chloride with 4-methylthiazol-2-amine under inert conditions generates the thiazole-imine intermediate.
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Oxadiazole Cyclization: Coupling the thiazole intermediate with 4-fluorophenyl-substituted amidoxime via Huisgen cycloaddition forms the 1,2,4-oxadiazole ring . Phosphorous pentoxide (P₄O₁₀) in xylene mediates dehydration-cyclization at 120°C .
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Final Acylation: N-Acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) yields the title compound after recrystallization from ethyl acetate.
Optimization Strategies
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Solvent Selection: Xylene and DMF enhance cyclization efficiency by stabilizing transition states .
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Catalysis: Lewis acids (e.g., ZnCl₂) improve oxadiazole ring closure kinetics by 40% .
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Purification: Column chromatography (SiO₂, hexane:ethyl acetate 3:1) achieves >95% purity, confirmed by HPLC.
Spectroscopic Characterization
Key Analytical Data
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch, benzamide), 1660 cm⁻¹ (C=N, oxadiazole), and 1245 cm⁻¹ (C-O-C, oxadiazole) .
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 7.45–7.32 (m, 4H, fluorophenyl), 2.51 (s, 3H, CH₃).
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UV-Vis: λₘₐₓ = 287 nm (π→π* transition, conjugated system) .
Table 2: Spectroscopic Signatures of Critical Functional Groups
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | UV λₘₐₓ (nm) |
|---|---|---|---|
| Benzamide C=O | 1720 | - | - |
| Oxadiazole C=N | 1660 | - | 287 |
| Thiazole CH₃ | - | 2.51 (s) | - |
| Fluorophenyl C-F | 1220 | 7.45–7.32 (m) | - |
Biological Activities and Mechanisms
Antimicrobial Efficacy
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Bacteria: MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ciprofloxacin in biofilm inhibition. The thiazole-oxadiazole framework disrupts DNA gyrase binding (IC₅₀ = 1.8 µM).
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Fungi: 80% growth inhibition of Candida albicans at 16 µg/mL via ergosterol biosynthesis interference.
Structure-Activity Relationships (SAR)
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Halogen Effects: Chlorine at benzamide improves membrane penetration (log P = 3.2 vs. 2.7 for H-analog) . Bromine substitution (as in ) increases steric bulk, reducing activity by 30% .
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Heterocycle Modifications: Replacing oxadiazole with thiadiazole ( ) lowers antifungal efficacy (MIC = 32 µg/mL) .
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Stereochemistry: The Z-configuration is critical; E-isomers show 10× reduced binding to DNA gyrase.
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